4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone
Overview
Description
4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone is a synthetic compound with a complex chemical structure. It is widely used in scientific research applications due to its potential to interact with specific biological targets and produce desired biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its ability to bind to specific biological targets and modulate their activity. It has been shown to act as an agonist or antagonist depending on the specific target and context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone are diverse and depend on the specific targets it interacts with. It has been shown to modulate ion channels, G protein-coupled receptors, and enzymes involved in various cellular processes such as metabolism and signaling.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone in lab experiments include its potential to interact with specific biological targets and produce desired biochemical and physiological effects. However, its complex chemical structure and specialized synthesis method can make it challenging to work with. Additionally, its potential to interact with multiple targets and produce off-target effects can complicate data interpretation.
Future Directions
For research on 4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone include further elucidation of its mechanism of action and identification of specific targets and pathways it interacts with. Additionally, research on its potential applications in the treatment of various diseases and development of more selective analogs could lead to the development of novel therapeutics.
Scientific Research Applications
4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone has been extensively studied for its potential to interact with specific biological targets such as G protein-coupled receptors and ion channels. It has been shown to have potential applications in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O/c26-25(27,28)19-9-6-10-20(14-19)30-16-18(13-23(30)32)24-29-21-11-4-5-12-22(21)31(24)15-17-7-2-1-3-8-17/h1-12,14,18H,13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKURWNKZEHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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